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This technical guide provides an in-depth analysis of the interaction between the Salmonella

enterica effector proteins SseF and SseG, crucial players in the establishment of the bacterial

replication niche. This document is intended for researchers, scientists, and drug development

professionals investigating bacterial pathogenesis and seeking to understand the molecular

mechanisms underpinning Salmonella infection.

Executive Summary
The Salmonella pathogenicity island 2 (SPI-2) type III secretion system (T3SS) translocates a

suite of effector proteins into the host cell cytosol. Among these, SseF and SseG are integral

membrane proteins that play a critical role in the positioning of the Salmonella-containing

vacuole (SCV) at the perinuclear region, in close proximity to the Golgi apparatus. This

localization is essential for intracellular bacterial replication. This guide summarizes the current

understanding of the SseF-SseG interaction, including their physical and functional

relationship, their interplay with host cell factors, and the downstream consequences for

autophagy and SCV anchoring. All quantitative data are presented in structured tables, and key

experimental protocols are detailed. Visualizations of pertinent pathways and experimental

workflows are provided to facilitate comprehension.

Quantitative Data on SseF-SseG Interaction and
Function
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The following tables summarize key quantitative findings from studies on SseF and SseG,

providing a comparative overview of their functional interplay and individual contributions to

Salmonella virulence.

Experiment
Strains

Compared

Competitive

Index (CI)
P-value Conclusion Reference

Mouse Model

of Systemic

Infection

Wild-type vs.

ΔsseG
~0.3 P = 0.0012

sseG is

required for

virulence.

[1][2]

Wild-type vs.

ΔsseF
~0.2 P = 0.0006

sseF is

required for

virulence.

[1][2]

ΔsseG vs.

ΔsseFΔsseG

Not

significantly

different from

1

P = 0.30

SseF and

SseG

function in

the same

pathway.

[1][2]

ΔsseF vs.

ΔsseFΔsseG

Not

significantly

different from

1

P = 0.12

SseF and

SseG

function in

the same

pathway.

[1][2]

Table 1: In Vivo Competitive Index Analysis. This table presents the competitive index (CI) data

from a mouse model of systemic infection, comparing wild-type Salmonella with single and

double deletion mutants of sseF and sseG. A CI significantly below 1 indicates attenuation of

the mutant strain. The lack of a significant difference in the CI between the single and double

mutants suggests that SseF and SseG act in the same functional pathway.[1][2]
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Condition Measurement

Effect of

SseF/SseG

Expression

Fold

Change/Percen

tage Reduction

Reference

Autophagy

Inhibition
LC3-II levels Decreased Not specified [3]

p62

accumulation
Increased Not specified [3]

PI3P levels Decreased
51% (SseF),

63% (SseG)
[3]

Intracellular

Replication

Salmonella CFU

in RAW264.7

cells (12h post-

infection)

Reduced in

ΔsseF and

ΔsseG mutants

Not specified [3]

Rescue of

replication defect

by Rab1A

depletion

Replication of

ΔsseF and

ΔsseG mutants

restored

Not specified [3]

Table 2: Quantitative Effects of SseF and SseG on Host Cell Processes. This table summarizes

the quantitative impact of SseF and SseG expression on key host cellular pathways, including

autophagy and intracellular bacterial replication. The data highlights their role in suppressing

autophagy and promoting bacterial survival.

Key Experimental Protocols
Detailed methodologies for seminal experiments used to characterize the SseF-SseG

interaction are provided below.

Co-immunoprecipitation of Translocated SseF and SseG
from Infected Cells
This protocol describes the co-immunoprecipitation of epitope-tagged SseF and SseG from

infected HeLa cells to demonstrate their physical interaction under physiological conditions.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6016468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6016468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6016468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6016468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6016468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1698088/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

HeLa cells

Salmonella enterica serovar Typhimurium strain deficient in sseF and sseG (ΔsseFΔsseG)

Plasmids expressing SseF-HA and SseG-M45

DMEM, FBS, and other cell culture reagents

Lysis buffer (1% Triton X-100 in PBS with protease inhibitors)

Anti-HA and anti-M45 antibodies

Protein A/G agarose beads

SDS-PAGE and Western blotting reagents

Procedure:

Infection: Seed HeLa cells in 160 cm² dishes and grow to confluency. Infect the cells with the

ΔsseFΔsseGSalmonella strain carrying plasmids for the expression of both SseF-HA and

SseG-M45 at a multiplicity of infection (MOI) of 50. As controls, use strains expressing only

SseF-HA or SseG-M45.

Cell Lysis: At 12 hours post-infection, wash the cells extensively with cold PBS. Lyse the

cells in 1 ml of ice-cold lysis buffer for 30 minutes on ice.

Clarification of Lysate: Centrifuge the lysate at 6,000 x g for 5 minutes at 4°C to pellet

bacteria, unbroken cells, and nuclei.

Immunoprecipitation: Pre-clear the supernatant by incubating with protein A/G agarose

beads for 1 hour at 4°C. Incubate the pre-cleared lysate with an anti-myc antibody coupled to

Sepharose beads overnight at 4°C with gentle rotation.

Washing: Wash the beads three times with lysis buffer.

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
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Analysis: Analyze the eluates by SDS-PAGE and Western blotting using anti-HA and anti-

myc antibodies to detect the co-immunoprecipitated proteins.

Yeast Two-Hybrid (Y2H) Assay for SseF/SseG Interaction
with Host Proteins
The Y2H system is employed to identify interactions between SseF or SseG and host cell

proteins, such as ACBD3.[4]

Materials:

Saccharomyces cerevisiae strains (e.g., AH109)

Y2H vectors (pGBKT7 for bait, pGADT7 for prey)

Plasmids containing the coding sequences for SseF, SseG, and a human cDNA library

Yeast transformation reagents

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

Bait and Prey Construction: Clone the coding sequences of SseF and SseG into the

pGBKT7 vector to create bait plasmids. A human cDNA library is typically cloned into the

pGADT7 vector to serve as the prey.

Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast

strain.

Selection for Interaction: Plate the transformed yeast on selective media. Growth on high-

stringency selective media (SD/-Trp/-Leu/-His/-Ade) indicates a positive protein-protein

interaction.

Confirmation: Isolate the prey plasmids from positive colonies and sequence the cDNA insert

to identify the interacting host protein.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://journals.asm.org/doi/10.1128/mbio.00474-16
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Confocal Fluorescence Microscopy for Co-localization
Studies
This protocol outlines the use of confocal microscopy to visualize the subcellular co-localization

of SseF, SseG, and host cell markers like the Golgi apparatus.[1]

Materials:

HeLa cells

Plasmids expressing myc-SseF and HA-SseG

Transfection reagent

Antibodies against myc, HA, and a Golgi marker (e.g., TGN46)

Fluorescently labeled secondary antibodies

Confocal microscope

Procedure:

Transfection: Seed HeLa cells on glass coverslips. Co-transfect the cells with plasmids

expressing myc-SseF and HA-SseG.

Fixation and Permeabilization: At 24 hours post-transfection, fix the cells with 4%

paraformaldehyde and permeabilize with 0.1% Triton X-100.

Immunostaining: Incubate the cells with primary antibodies against the myc and HA tags,

and the Golgi marker. Subsequently, incubate with appropriate fluorescently labeled

secondary antibodies.

Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Acquire

images in separate channels for each fluorophore.

Analysis: Merge the images to determine the extent of co-localization between SseF, SseG,

and the Golgi marker.
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Visualizing the SseF-SseG Interaction Network
The following diagrams, generated using the DOT language, illustrate the key interactions and

pathways involving SseF and SseG.
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Infect HeLa cells with Salmonella expressing tagged SseF and SseG

Lyse cells and clarify lysate

Immunoprecipitate with antibody against one tag

Wash beads to remove non-specific binders

Elute bound proteins

Analyze eluate by Western blot for the presence of the second tagged protein

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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